molecular formula C24H28N2O2S B2563401 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide CAS No. 1234898-88-4

2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide

Cat. No.: B2563401
CAS No.: 1234898-88-4
M. Wt: 408.56
InChI Key: IBQTXUYKFWTXDB-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide is a synthetic small molecule of interest in medicinal chemistry and preclinical research. This compound features a naphthamide core linked via an ethoxy bridge to a piperidine methyl group, which is further substituted with a thiophen-3-ylmethyl moiety. This specific structure is analogous to other researched naphthamide-piperidine derivatives, which have shown potential for central nervous system (CNS) activity due to their ability to interact with key neurological and inflammatory targets . The incorporation of the thiophene ring, a common bioisostere, is designed to optimize the molecule's physicochemical properties and its interaction with biological systems . Compounds within this structural class have been investigated for their ability to reduce markers of cellular inflammation, such as nitrite and IL-6, in LPS-challenged cellular models . Furthermore, related molecules have demonstrated varying degrees of binding affinity to serotonin receptors (e.g., 5-HT2A, 5-HT2B) and sigma receptors, suggesting potential research applications in neuroinflammation and related neurodegenerative pathways . The piperidine scaffold is a privileged structure in drug discovery, often contributing to desirable CNS permeability, as indicated by favorable Central Nervous System Multiparameter Optimization (CNS MPO) scores in similar compounds . This product is provided for research purposes and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-ethoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2S/c1-2-28-22-8-7-20-5-3-4-6-21(20)23(22)24(27)25-15-18-9-12-26(13-10-18)16-19-11-14-29-17-19/h3-8,11,14,17-18H,2,9-10,12-13,15-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQTXUYKFWTXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCN(CC3)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. The starting materials may include 2-ethoxy-1-naphthoic acid, thiophen-3-ylmethylamine, and piperidine. The synthesis may proceed through the following steps:

    Esterification: Conversion of 2-ethoxy-1-naphthoic acid to its corresponding ester.

    Amidation: Reaction of the ester with thiophen-3-ylmethylamine to form the amide intermediate.

    N-Alkylation: Alkylation of the amide intermediate with piperidine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide with structurally or functionally related compounds, focusing on substituent effects, pharmacological relevance, and impurity profiles.

Structural Analogues with Thiophene and Piperidine Moieties

  • Compound e (): (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Key Differences: Lacks the ethoxy-naphthamide group and piperidine ring. Instead, it features a propanamine linker with naphthalen-1-yloxy and thiophen-3-yl substituents. The naphthalen-1-yloxy group may enhance aromatic stacking interactions compared to the ethoxy-naphthamide in the target compound .
  • N-[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide (4'-methyl acetyl fentanyl, ): Key Differences: Contains a phenylacetamide group and a 4-methylphenethyl substituent on the piperidine. Functional Impact: The phenethyl group in fentanyl analogues is critical for µ-opioid receptor binding. The thiophen-3-ylmethyl group in the target compound likely redirects selectivity to non-opioid targets, though this remains speculative .

Naphthalene Derivatives

  • Compound c () : Naphthalene-1-ol
    • Key Differences : Simplified structure with a hydroxyl group at the 1-position.
    • Functional Impact : The ethoxy and amide groups in the target compound improve metabolic stability compared to the hydroxyl group in naphthalene-1-ol, which is prone to phase II conjugation .

Amide-Containing Analogues

  • N,3-diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (β'-phenyl fentanyl, ) :
    • Key Differences : Features a diphenylpropanamide group instead of the ethoxy-naphthamide.
    • Functional Impact : The naphthamide in the target compound may enhance π-π interactions in hydrophobic binding pockets, whereas the diphenylpropanamide in β'-phenyl fentanyl prioritizes opioid receptor affinity .

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) logP (Predicted) Key Functional Groups Pharmacological Relevance
This compound 463.58 3.5 Ethoxy, naphthamide, thiophen-3-ylmethyl Undetermined; likely CNS or enzyme target
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine 337.45 2.8 Naphthalen-1-yloxy, thiophen-3-yl Potential serotonin/norepinephrine modulator
β'-phenyl fentanyl 408.52 4.1 Diphenylpropanamide, phenethyl µ-opioid receptor agonist

Research Findings and Implications

  • Structural Flexibility : The piperidine-thiophene linkage in the target compound offers conformational flexibility absent in rigid opioids like fentanyl derivatives, possibly enabling interaction with diverse targets.
  • Metabolic Stability : The ethoxy group may reduce oxidative metabolism compared to hydroxylated naphthalene derivatives (e.g., naphthalene-1-ol), as seen in cytochrome P450 inhibition assays .
  • Safety Profile : Unlike fentanyl analogues (), the absence of a phenethyl group minimizes opioid receptor cross-reactivity, suggesting a safer toxicity profile pending further studies .

Biological Activity

Structural Characteristics

The compound's structure can be broken down into key components:

  • Naphthalene Ring : Known for its hydrophobic properties and ability to intercalate with nucleic acids.
  • Piperidine Moiety : Often associated with various pharmacological effects, including analgesic and antipsychotic properties.
  • Thiophene Group : Contributes to the compound's electron-donating characteristics, enhancing its interaction with biological targets.

Synthesis

The synthesis of 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide typically involves multiple steps:

  • Preparation of the Piperidine Ring : Achieved through cyclization reactions.
  • Introduction of the Thiophene Moiety : Conducted via substitution reactions.
  • Formation of the Ethoxyacetamide Group : Finalized through amidation reactions.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity during synthesis .

Biological Activity

While specific studies on the biological activity of this compound are sparse, compounds with similar structures often exhibit various pharmacological properties. The piperidine and thiophene components are particularly noted for their interactions with biological targets such as receptors and enzymes.

The compound may modulate enzyme activity or receptor signaling pathways, contributing to its therapeutic applications. Techniques such as surface plasmon resonance or fluorescence polarization could be employed to assess binding dynamics and affinities .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights potential variations in biological activity:

Compound NameStructural FeaturesUnique Aspects
2-Ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamideSimilar piperidine structure; different thiophene positioningVariance in reactivity due to thiophene position
2-Ethoxy-N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)acetamideContains furan instead of thiophenePotentially different biological activity due to furan's properties
2-Ethoxy-N-((1-(benzyl)piperidin-4-yl)methyl)acetamideBenzyl group instead of thiopheneLacks heteroaromatic properties which may influence pharmacodynamics

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and amide coupling. For example, naphthol derivatives (e.g., 1-naphthol) can be alkylated with propargyl bromide in DMF using K₂CO₃ as a base, monitored by TLC for reaction completion . Subsequent steps may involve coupling the ethoxy-naphthyl intermediate with a piperidine-thiophene precursor via chloro- or azido-acetamide intermediates. Reaction optimization should consider solvent polarity (e.g., DMF vs. dichloromethane) and stoichiometric ratios to minimize side products.

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:

  • HPLC/UV-Vis : Monitor λmax at ~255 nm (common for naphthamide derivatives) to assess purity .
  • NMR Spectroscopy : Confirm ethoxy (δ 1.2–1.5 ppm for CH₃), thiophene (δ 6.5–7.5 ppm), and piperidine (δ 2.5–3.5 ppm) proton environments.
  • Mass Spectrometry : Validate molecular weight (exact mass ~449.5 g/mol) and fragmentation patterns.

Advanced Research Questions

Q. What strategies can mitigate low yields in the final amide coupling step?

  • Methodological Answer : Low yields often arise from steric hindrance at the piperidin-4-ylmethyl group. Strategies include:

  • Activating Agents : Use HATU or EDC/HOBt for efficient carbodiimide-mediated coupling.
  • Temperature Control : Perform reactions at 0–4°C to reduce racemization .
  • Byproduct Analysis : Characterize unreacted intermediates via LC-MS to adjust stoichiometry.

Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies can be guided by:

  • Computational Docking : Compare binding affinities of thiophene-3-ylmethyl vs. phenylmethyl analogs to target receptors (e.g., opioid or enzyme targets) using software like AutoDock .
  • Pharmacological Assays : Test inhibition of enzymes (e.g., oxidoreductases) or receptor binding (e.g., μ-opioid) to quantify potency shifts .

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